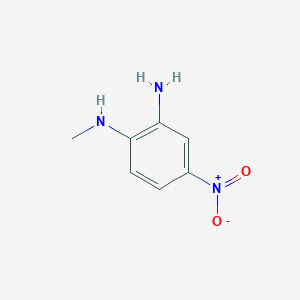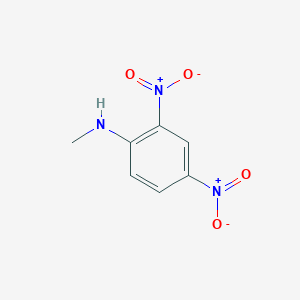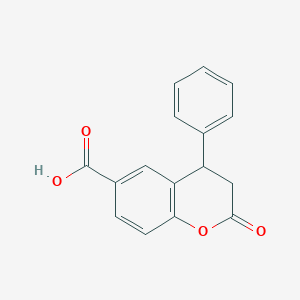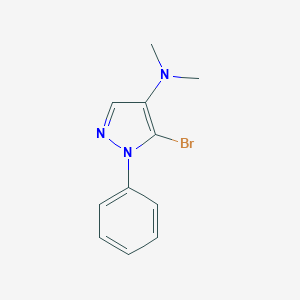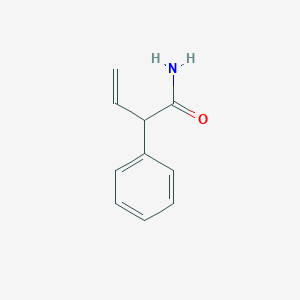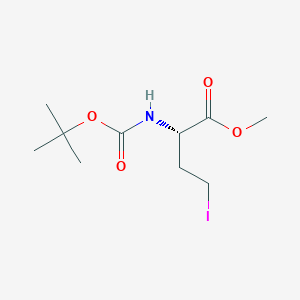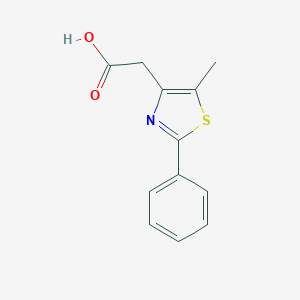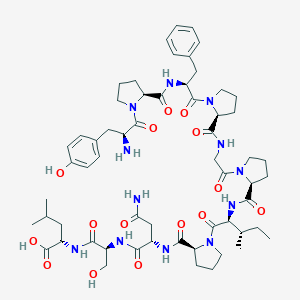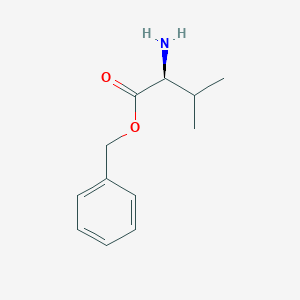
benzyl (2S)-2-amino-3-methylbutanoate
Overview
Description
Benzyl (2S)-2-amino-3-methylbutanoate, also known as this compound, is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
L-Valine Benzyl Ester, also known as Benzyl L-Valinate or benzyl (2S)-2-amino-3-methylbutanoate, is primarily used as an intermediate in the synthesis of peptides
Mode of Action
It is known to be used in peptide synthesis , suggesting that it may interact with peptide chains or amino acids during the synthesis process.
Biochemical Pathways
L-Valine Benzyl Ester is involved in the synthesis of peptides . The synthesis of L-valine starts from pyruvic acid and involves four enzymes, namely acetohydroxyacid synthase (AHAS), acetohydroxyacid isomeroreductase (AHAIR), dihydroxyacid dehydratase (DHAD), and transaminase B (TA) .
Pharmacokinetics
It is known that similar compounds, such as valaciclovir, are absorbed in the gut via intestinal dipeptide transporters, followed by rapid ester hydrolysis in the small intestine and liver . This process enhances the bioavailability of the compound.
Result of Action
It is known to be used as an intermediate in the synthesis of peptides , which play various roles in biological systems, including acting as hormones, neurotransmitters, and antibiotics.
Biochemical Analysis
Biochemical Properties
L-Valine Benzyl Ester, as a derivative of L-Valine, may participate in biochemical reactions similar to those involving L-Valine . L-Valine is known to be involved in various metabolic pathways, contributing to energy production, glucose utilization, and fatty acid synthesis . It is also a precursor in the penicillin biosynthetic pathway
Cellular Effects
The cellular effects of L-Valine Benzyl Ester are not well-studied. Considering its relation to L-Valine, it may influence cell function. L-Valine is known to play a role in muscle growth and metabolism . It also has a favorable role in enhancing insulin sensitivity, preserving intestinal health, and optimizing lipid metabolism
Molecular Mechanism
The molecular mechanism of action of L-Valine Benzyl Ester is not fully understood. As a derivative of L-Valine, it may share some of the molecular interactions of L-Valine. For instance, L-Valine is known to interact with various biomolecules in its role as a building block of proteins
Dosage Effects in Animal Models
L-Valine, the parent compound, is known to be safe for all animal species when used to supplement feed to compensate for a valine deficiency .
Metabolic Pathways
L-Valine Benzyl Ester may be involved in similar metabolic pathways as L-Valine. L-Valine is a part of the branched-chain amino acids (BCAAs) and is pivotal for the health of the human body . It is involved in various metabolic pathways, contributing to energy production, glucose utilization, and fatty acid synthesis .
Properties
IUPAC Name |
benzyl (2S)-2-amino-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRBOOICRQFSOK-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347436 | |
| Record name | Benzyl L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21760-98-5 | |
| Record name | Benzyl L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl (2S)-2-amino-3-methylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of L-valine benzyl ester in pharmaceutical synthesis?
A1: L-valine benzyl ester serves as a versatile starting material for synthesizing various pharmaceuticals, notably antihypertensive drugs like valsartan [, ]. Its chiral nature allows for the creation of enantiomerically pure compounds, crucial for drug efficacy and safety.
Q2: Can you elaborate on the synthesis of valsartan using L-valine benzyl ester?
A2: The synthesis of valsartan utilizes L-valine benzyl ester as a key precursor. The process involves a multi-step reaction pathway where L-valine benzyl ester is initially reacted with para-bromobenzyl bromide []. This is followed by a series of reactions including acrylation, Suzuki coupling, and deprotection to ultimately yield valsartan [].
Q3: How does the structure of L-valine benzyl ester influence its reactivity?
A3: The presence of the benzyl ester group in L-valine benzyl ester significantly influences its reactivity. For instance, during the synthesis of 7-substituted benzolactam-V8s, the benzyl ester acts as a protecting group for the carboxylic acid functionality of L-valine []. This allows for selective chemical transformations at other reactive sites within the molecule [].
Q4: What insights can be gained from studying the deamination reactions of L-valine benzyl ester?
A4: Deamination reactions of L-valine benzyl ester, typically involving nitrous acid, provide insights into the compound's stability and reaction mechanisms [, ]. Studies have shown that unlike L-valine, which primarily yields a substitution product upon deamination, L-valine benzyl ester produces a mixture of substitution, migration, and elimination products []. This difference in reactivity highlights the influence of the benzyl ester group on the reaction pathway.
Q5: How does the solvent environment affect the protonation behavior of L-valine benzyl ester?
A5: The protonation constants of L-valine benzyl ester, a measure of its acidity, are sensitive to solvent composition []. Research indicates that increasing the proportion of ethanol in ethanol-water mixtures leads to a decrease in the protonation constant of L-valine benzyl ester []. This observation suggests a significant role of solvent polarity and hydrogen bonding interactions in modulating the compound's chemical behavior.
Q6: Has L-valine benzyl ester been investigated in the context of enzyme inhibition?
A6: While not a direct target, derivatives of L-valine benzyl ester have been incorporated into larger peptide-like structures designed to inhibit enzymes like elastase and papain []. For example, diastereomers of N-(2-oxo-4-phenylazetidin-1-acetyl)-L-alanyl-L-valine benzyl ester exhibited notable inhibitory activity against papain []. These findings underscore the potential of using L-valine benzyl ester as a scaffold for developing novel enzyme inhibitors.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-3-{N-(tert-Butoxycarbonyl)-N-[2-(N-p-toluenesulfonyl)aminopropyl]amino-1-propanol](/img/structure/B18520.png)
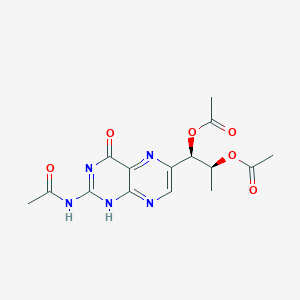

![ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate](/img/structure/B18532.png)
